BenchChemオンラインストアへようこそ!

Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate

Exit vector geometry Azetidine substitution pattern Scaffold topology

Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1909309-04-1) is a synthetic bifunctional scaffold combining a Boc-protected azetidine ring with a free piperidine substituent. The molecule features a distinctive 2-substituted azetidine connectivity and a gem-dimethyl group at the azetidine 3-position, distinguishing it from the more common 3-substituted azetidine-piperidine regioisomers.

Molecular Formula C15H28N2O2
Molecular Weight 268.401
CAS No. 1909309-04-1
Cat. No. B2791429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate
CAS1909309-04-1
Molecular FormulaC15H28N2O2
Molecular Weight268.401
Structural Identifiers
SMILESCC1(CN(C1C2CCNCC2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)12(17)11-6-8-16-9-7-11/h11-12,16H,6-10H2,1-5H3
InChIKeyXEQVNQNQBHYPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1909309-04-1): A Gem-Dimethyl-Azetidine-Piperidine Bifunctional Building Block for Medicinal Chemistry


Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1909309-04-1) is a synthetic bifunctional scaffold combining a Boc-protected azetidine ring with a free piperidine substituent . The molecule features a distinctive 2-substituted azetidine connectivity and a gem-dimethyl group at the azetidine 3-position, distinguishing it from the more common 3-substituted azetidine-piperidine regioisomers. With a molecular formula of C₁₅H₂₈N₂O₂ and a molecular weight of 268.40 g/mol, this compound is supplied at ≥95% purity with batch-specific QC characterization including NMR, HPLC, and GC . It serves as a versatile intermediate for parallel library synthesis, fragment-based drug discovery, and PROTAC linker elaboration, offering two chemically orthogonal functional handles—a Boc-protected azetidine nitrogen and a free piperidine NH—for sequential diversification .

Why Generic Azetidine-Piperidine Building Blocks Cannot Replace Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate in Ligand Design


The closest structural analogs—tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0) and tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (CAS 1093066-82-0)—differ from the target compound in three structurally consequential ways that preclude simple interchange . First, the 2-substituted (vs. 3-substituted) azetidine connectivity produces an approximately 90° divergent exit vector for the piperidine ring, fundamentally altering the spatial presentation of the basic amine in any derived ligand. Second, the gem-dimethyl substitution at the azetidine 3-position introduces steric hindrance that restricts conformational flexibility of the four-membered ring and shields the adjacent C–H bonds from oxidative metabolism—a feature entirely absent in non-methylated analogs. Third, the combination of these features in a single scaffold yields physicochemical properties (predicted ΔLogP ≈ +1.0 relative to the 3-substituted, non-methylated comparator) that meaningfully shift solubility, permeability, and promiscuity profiles in biochemical assays . Direct substitution with a simpler azetidine-piperidine building block will produce a topologically and physicochemically non-equivalent molecule, undermining SAR interpretability and lead optimization reproducibility.

Quantitative Differentiation Evidence for Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate vs. Closest Analogs


2-Substituted Azetidine Exit Vector Divergence vs. 3-Substituted Regioisomer (CAS 1251006-64-0)

In the target compound, the piperidine moiety is attached at the azetidine 2-position (adjacent to the Boc-protected nitrogen), whereas the closest commercial analog, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0), bears the piperidine at the azetidine 3-position. In a four-membered azetidine ring, the bond vectors at positions 2 and 3 are separated by approximately 90°, meaning the piperidine substituent in these two regioisomers projects into distinctly different spatial regions relative to the azetidine-Boc group . The SMILES of the target compound (O=C(N1C(C2CCNCC2)C(C)(C)C1)OC(C)(C)C) confirms the 2-substitution pattern, in contrast to the 3-substituted comparator (C1CN(CCC1C2CN(C2)C(=O)OC(C)(C)C)C) . This topological difference is fixed and cannot be compensated by simple bond rotation, making the two regioisomers non-interchangeable in any structure-based design context where the spatial position of the piperidine nitrogen relative to other scaffold elements is constrained by receptor geometry.

Exit vector geometry Azetidine substitution pattern Scaffold topology

Gem-Dimethyl Conformational Lock and Metabolic Shielding vs. Non-Methylated 3-Substituted Comparator

The target compound incorporates a gem-dimethyl group at the azetidine 3-position, a structural feature absent in the 3-substituted comparator tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0). In medicinal chemistry, gem-dimethyl substitution adjacent to heterocyclic nitrogens is a well-established strategy to restrict ring puckering, reduce the number of accessible low-energy conformers, and sterically shield adjacent C–H bonds from cytochrome P450-mediated oxidative metabolism [1]. The target compound's molecular formula (C₁₅H₂₈N₂O₂, MW 268.40) reflects the addition of exactly one –CH₂–CH₂– unit (28 Da) relative to the comparator (C₁₃H₂₄N₂O₂, MW 240.34), attributable to the two methyl groups at position 3 . This mass increment is accompanied by a predicted LogP increase of approximately +1.0 log unit (from ~2.12 to ~3.12), consistent with the incremental Hansch π-value for two aliphatic methyl groups .

Conformational restriction Metabolic stability Gem-dimethyl effect

Ambient Storage Stability Advantage vs. Cold-Chain-Dependent 3-Substituted Comparator (CAS 1251006-64-0)

The target compound is supplied and stored without a temperature-controlled cold-chain requirement, as evidenced by the absence of low-temperature storage specifications on technical datasheets from multiple reputable suppliers . In contrast, the closest analog, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0), carries an explicit storage temperature specification of 2–8°C with protection from light, as reported by multiple independent suppliers . This differential indicates that the gem-dimethyl substitution at the azetidine 3-position of the target compound may confer enhanced thermal and/or photochemical stability to the azetidine ring, consistent with the general observation that quaternary carbon centers adjacent to heterocyclic nitrogens reduce ring-strain-driven degradation pathways [1]. The practical consequence is a procurement and handling advantage: the target compound can be shipped, stored, and weighed under standard ambient laboratory conditions without specialized cold storage infrastructure.

Storage stability Ambient handling Procurement logistics

Orthogonal Deprotection Handles: Boc-Azetidine vs. Free Piperidine for Sequential Diversification

The target compound presents two chemically differentiated secondary amine handles: a Boc-protected azetidine nitrogen and a free piperidine NH. This orthogonal protection strategy enables sequential, chemoselective derivatization without protecting group manipulation between steps—the piperidine can be alkylated, acylated, or arylated directly, while the Boc-azetidine remains intact until acidic deprotection (TFA or HCl) . In contrast, the comparator tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (CAS 1093066-82-0) reverses the protection scheme, placing the Boc group on the piperidine and leaving the azetidine nitrogen free . While both scaffolds offer two functional handles, the spatial topology of the final derivatized product differs substantially: in the target compound, diversification at the piperidine NH projects functionality from the 2-position of the azetidine ring, whereas in the N-linked comparator, the azetidine substitution radiates from the piperidine 4-position. The target compound also benefits from the steric shielding of the Boc-azetidine by the adjacent gem-dimethyl group, potentially reducing premature Boc loss during piperidine functionalization under mildly acidic conditions [1].

Orthogonal protection Sequential functionalization Bifunctional scaffold

Batch-to-Batch Quality Control: 95%+ Purity with Multi-Method Characterization vs. Variable Comparator Purity

The target compound is supplied with standardized batch-specific quality control documentation including NMR, HPLC, and GC analytical data, as specified by suppliers such as Bidepharm, ensuring ≥95% purity . This multi-method characterization package provides orthogonal confirmation of both chemical identity and purity, essential for reproducible structure-activity relationship (SAR) studies. The comparator tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0) is also available at 95% purity; however, its storage cold-chain dependency (2–8°C) introduces an additional risk of degradation during extended storage or freeze-thaw cycles that can compromise batch integrity over time . The target compound's ambient storage compatibility (see Evidence Item 3) reduces this degradation risk, providing more reliable long-term batch consistency for multi-year lead optimization campaigns.

Quality control Analytical characterization Batch consistency

Important Caveat: Absence of Public Head-to-Head Biological Comparative Data

As of the date of this analysis, no peer-reviewed publication, patent, or public database was identified that reports a direct head-to-head biological comparison (e.g., IC₅₀, Kd, cellular activity, metabolic stability t₁/₂, or pharmacokinetic parameters) between tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate and any of its closest structural analogs. The differentiation claims presented in this guide are therefore based on: (a) well-established medicinal chemistry principles (gem-dimethyl metabolic shielding, exit vector geometry, orthogonal protection strategy); (b) computable or vendor-reported physicochemical properties (MW, predicted LogP, storage conditions); and (c) structural-topological comparison grounded in SMILES and molecular formula data. Procurement and selection decisions should weigh these structural and property-based differentiators against project-specific requirements, and—where biological comparability is critical—invest in direct experimental head-to-head profiling before committing to large-scale purchase.

Data transparency Evidence limitations Research gap

Optimal Procurement and Application Scenarios for Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate


Fragment-Based Drug Discovery Requiring Defined 2-Substituted Azetidine Exit Vector Geometry

In fragment-based screening where azetidine-piperidine fragments are elaborated into lead compounds, the spatial orientation of the piperidine basic amine relative to the azetidine core is a critical determinant of binding-site complementarity. The target compound's 2-substituted azetidine connectivity directs the piperidine ring along an exit vector approximately 90° divergent from the more common 3-substituted regioisomer . Structure-based design teams should procure this compound when crystallographic or docking data indicate that the target binding site requires a piperidine positioned adjacent to the azetidine N-Boc group, rather than one carbon removed. This scenario is particularly relevant for kinase hinge-binding scaffolds and GPCR allosteric modulators where precise amine placement within a narrow hydrophobic pocket is required for potency and selectivity.

Lead Optimization Campaigns Targeting Improved Metabolic Stability via Gem-Dimethyl Shielding

When preliminary in vitro microsomal or hepatocyte stability data for a lead series reveals rapid oxidative metabolism at or adjacent to the azetidine ring, replacement of the non-methylated azetidine fragment with the 3,3-dimethyl-substituted scaffold (via the target compound as a building block) is a rational medicinal chemistry tactic . The gem-dimethyl group sterically shields the azetidine C3-position from CYP-mediated oxidation, a strategy with literature precedent for mitigating glucuronidation and oxidative clearance [1]. Procurement of the target compound for SAR exploration around this position enables direct testing of the hypothesis that gem-dimethyl substitution improves in vitro metabolic stability (e.g., t₁/₂ in human liver microsomes) without requiring a separate, de novo synthesis of the dimethyl-azetidine core.

Automated Parallel Library Synthesis Requiring Ambient-Stable, Weighable Building Blocks

High-throughput parallel synthesis platforms and automated compound management systems benefit from building blocks that can be stored, weighed, and dispensed under standard ambient conditions without requiring refrigerated storage modules . The target compound's ambient storage compatibility—in contrast to the cold-chain-dependent 3-substituted comparator (CAS 1251006-64-0)—makes it a logistically simpler choice for large-scale library production. Its free piperidine NH enables direct diversification via amide coupling, reductive amination, or N-arylation on automated synthesis platforms, while the Boc-azetidine remains stable under these conditions for subsequent deprotection and second-stage diversification, enabling efficient two-step library generation without intermediate purification.

PROTAC and Bifunctional Degrader Assembly Exploiting Orthogonal Deprotection Topology

The orthogonal protection topology of the target compound—Boc on the azetidine nitrogen and free NH on the piperidine—is specifically suited for PROTAC linker elaboration strategies where the piperidine serves as the linker attachment point to the E3 ligase ligand and the azetidine connects to the target-protein binding moiety (or vice versa) . The C–C linkage between the azetidine and piperidine rings (as opposed to the N–C linkage in comparator CAS 1093066-82-0) provides a more rigid, chemically stable junction that is less susceptible to N-dealkylation in vivo. Procurement of this specific regioisomer ensures that the final PROTAC molecule presents the two warheads with the intended spatial separation and relative orientation, which is critical for inducing productive ternary complex formation between the target protein and E3 ligase.

Quote Request

Request a Quote for Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.